![molecular formula C18H21N5S B1683196 Tofimilast CAS No. 185954-27-2](/img/structure/B1683196.png)
Tofimilast
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du tofimilast implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. L'une des voies de synthèse comprend la réaction de Goldberg, qui implique la réaction du méthyl-4-tolyltriazène avec l'éthylate de sodium dans l'éthanol pour former un intermédiaire . Cet intermédiaire subit d'autres réactions, y compris la cyclisation et la substitution, pour produire du this compound .
Méthodes de production industrielle : La production industrielle de this compound implique généralement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de solvants comme l'isopropanol et l'eau pour la cyclisation, suivie d'étapes de purification pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le tofimilast subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants incluent les halogènes et les nucléophiles comme les ions hydroxyde.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
Biologie : Étudié pour ses propriétés anti-inflammatoires et sa capacité à moduler les réponses immunitaires.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la phosphodiestérase-4.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la phosphodiestérase-4, une enzyme responsable de l'hydrolyse de l'adénosine monophosphate cyclique (AMPc) . En inhibant cette enzyme, le this compound augmente les niveaux intracellulaires d'AMPc, ce qui conduit à une réduction de l'inflammation et à une relaxation des muscles lisses des voies respiratoires . Les cibles moléculaires impliquées comprennent les cellules immunitaires et pro-inflammatoires, ainsi que les cellules structurelles comme les cellules musculaires lisses .
Composés similaires :
Roflumilast : Un autre inhibiteur de la PDE4 utilisé pour traiter la BPCO.
Crisaborole : Un inhibiteur de la PDE4 utilisé pour traiter la dermatite atopique.
Apremilast : Un inhibiteur de la PDE4 utilisé pour traiter la polyarthrite psoriasique.
Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique et de son potentiel pour l'administration par inhalation, qui vise à réduire l'exposition systémique et à améliorer les avantages cliniques dans les poumons . Cela en fait un candidat prometteur pour le traitement des maladies respiratoires avec moins d'effets secondaires par rapport aux autres inhibiteurs de la PDE4 .
Applications De Recherche Scientifique
Pharmacological Properties
Tofimilast exhibits potent anti-inflammatory effects by inhibiting the phosphodiesterase 4 enzyme, which plays a crucial role in the regulation of inflammatory responses in various cell types, including leukocytes. The compound has demonstrated significant efficacy in preclinical studies:
- Potency : this compound is reported to be approximately 10- and 900-fold more potent than other PDE4 inhibitors like roflumilast and cilomilast, respectively .
- Selectivity : It shows over 20,000-fold selectivity for PDE4 compared to other phosphodiesterases, indicating a favorable safety profile .
Chronic Obstructive Pulmonary Disease (COPD)
This compound is primarily investigated for its role in managing COPD. Clinical trials have shown that it can significantly reduce exacerbation rates and improve lung function in patients suffering from this condition:
- Phase III Trials : this compound has entered Phase III clinical trials aimed at reducing exacerbations in COPD patients with chronic bronchitis. Initial results indicated promising pharmacodynamic outcomes with a favorable tolerability profile .
- Efficacy : In a study involving 83 COPD patients treated with roflumilast (a related PDE4 inhibitor), significant reductions in exacerbation rates were observed (from 2.7 to 1.16 exacerbations per year) during treatment . While this study did not directly involve this compound, it sets a precedent for the expected outcomes of PDE4 inhibitors.
Asthma
Research indicates that this compound may also be beneficial for asthma patients, particularly those with a type-2 inflammatory component:
- Mechanism of Action : By inhibiting pro-inflammatory cytokines such as TNF-α and interferon-gamma from immune cells, this compound may help control asthma exacerbations effectively .
- Preclinical Studies : In vitro studies have shown that this compound can inhibit eosinophil activation and reduce the release of inflammatory mediators from macrophages and neutrophils .
Case Studies and Data Tables
The following table summarizes key findings from clinical studies involving PDE4 inhibitors, including this compound:
Study | Population | Treatment Duration | Exacerbation Rate Reduction | Adverse Events (%) | Discontinuation Rate (%) |
---|---|---|---|---|---|
Singh et al., 2020 | COPD patients | 18 months | 57% reduction | 26.5% | 19.3% |
Roflumilast Study | Severe COPD | Mean 18.9 months | Significant reduction (P<0.001) | Common gastrointestinal issues | Up to 35% in some studies |
This compound Phase II | Asthma/COPD patients | Ongoing | Promising initial results | Not yet reported | Not yet reported |
Safety Profile
The safety profile of this compound appears favorable compared to other PDE4 inhibitors:
- Adverse Effects : Common side effects associated with PDE4 inhibitors include gastrointestinal issues such as nausea and diarrhea; however, early data suggest that this compound may have reduced systemic exposure and associated side effects due to its inhaled formulation .
- Long-term Safety : Ongoing studies are assessing the long-term safety of this compound in diverse patient populations, aiming to establish a comprehensive understanding of its risk-benefit ratio.
Mécanisme D'action
Tofimilast exerts its effects by inhibiting phosphodiesterase-4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) . By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to a reduction in inflammation and relaxation of airway smooth muscles . The molecular targets involved include immune and pro-inflammatory cells, as well as structural cells like smooth muscle cells .
Comparaison Avec Des Composés Similaires
Roflumilast: Another PDE4 inhibitor used to treat COPD.
Crisaborole: A PDE4 inhibitor used to treat atopic dermatitis.
Apremilast: A PDE4 inhibitor used to treat psoriatic arthritis.
Uniqueness of Tofimilast: this compound is unique due to its specific chemical structure and its potential for inhalation delivery, which aims to reduce systemic exposure and enhance clinical benefits in the lungs . This makes it a promising candidate for treating respiratory diseases with fewer side effects compared to other PDE4 inhibitors .
Activité Biologique
Tofimilast, a novel inhaled phosphodiesterase-4 (PDE4) inhibitor, has garnered attention for its potential therapeutic applications in chronic inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant clinical findings.
Chemical and Pharmacological Profile
This compound (also known as Tanmilast) is distinguished by its high potency and selectivity for PDE4 isoforms. It exhibits an IC50 value of approximately 0.026 nM, making it significantly more potent than other PDE4 inhibitors like roflumilast and cilomilast . Its selectivity is noted to be over 20,000-fold against other phosphodiesterases (PDEs), which is crucial for minimizing off-target effects .
This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. Increased levels of cAMP lead to reduced release of pro-inflammatory cytokines from immune cells, which is particularly beneficial in managing inflammatory responses associated with asthma and COPD .
Inhibition of Inflammatory Mediators
This compound has been shown to effectively inhibit the release of several inflammatory mediators:
- Cytokines : It significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells stimulated with lipopolysaccharides (LPS) . The compound is about 6000-fold more potent than cilomilast in inhibiting interferon-gamma (IFN-γ) release from CD4+ T cells, which plays a role in asthma exacerbations .
- Eosinophil Activation : this compound demonstrates potent inhibition of eosinophil activation, which is critical given the role of eosinophils in asthma pathogenesis .
Effects on Neutrophils
This compound also targets neutrophils, inhibiting reactive oxygen species (ROS) production and chemotaxis. This action is particularly relevant for COPD patients who often exhibit neutrophilic inflammation that does not respond well to corticosteroids .
Clinical Findings and Case Studies
Recent clinical studies have evaluated the efficacy of this compound as an add-on therapy in patients with severe COPD. Notable findings include:
- Efficacy in Reducing Exacerbations : In Phase III trials, this compound was shown to significantly reduce the frequency of exacerbations in patients with a history of frequent exacerbations while being on standard therapy (long-acting bronchodilators) .
- Improvement in Lung Function : Patients receiving this compound demonstrated improvements in lung function metrics such as forced expiratory volume in one second (FEV1) .
Data Tables
Parameter | This compound | Roflumilast | Cilomilast |
---|---|---|---|
IC50 (nM) | 0.026 | 0.26 | 23.5 |
Selectivity vs Other PDEs | >20,000-fold | Moderate | Low |
Effect on TNF-α Release | Significant Inhibition | Moderate Inhibition | Low |
Eosinophil Activity Inhibition | High | Moderate | Low |
Propriétés
Numéro CAS |
185954-27-2 |
---|---|
Formule moléculaire |
C18H21N5S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene |
InChI |
InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3 |
Clé InChI |
DHCOPPHTVOXDKU-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5 |
SMILES canonique |
CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5 |
Apparence |
Solid powder |
Key on ui other cas no. |
185954-27-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine tofimilast |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.